beta-Estradiol 3-(beta-D-glucuronide) sodium salt
Description
β-Estradiol 3-(β-D-glucuronide) sodium salt (E23G) is a major metabolite of 17β-estradiol, formed via glucuronidation at the phenolic 3-hydroxyl group by UDP-glucuronosyltransferases (UGTs). This conjugation enhances water solubility, facilitating biliary and urinary excretion. E23G is widely used as a reference standard in biochemical assays, including UDP-glucuronosyltransferase activity studies . Unlike its 17-glucuronidated counterpart (E217G), E23G lacks cholestatic effects, making it a critical compound for distinguishing structure-activity relationships in estrogen metabolism .
Properties
InChI |
InChI=1S/C24H32O8.Na/c1-24-9-8-14-13-5-3-12(10-11(13)2-4-15(14)16(24)6-7-17(24)25)31-23-20(28)18(26)19(27)21(32-23)22(29)30;/h3,5,10,14-21,23,25-28H,2,4,6-9H2,1H3,(H,29,30); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAKKUWGHXAGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585145 | |
| Record name | PUBCHEM_16219308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14982-12-8 | |
| Record name | PUBCHEM_16219308 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-Estradiol 3-(β-D-glucuronide)sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions
-
Substrate : 17β-estradiol (1–5 mM) dissolved in dimethyl sulfoxide (DMSO) or methanol.
-
Cofactor : Uridine diphosphate-glucuronic acid (UDPGA, 5–10 mM) as the glucuronic acid donor.
-
Enzyme Source : Recombinant UGT isoforms (e.g., UGT1A1-expressing HEK293 cell lysates) or human liver microsomes (HLMs).
-
Buffer : Tris-HCl (50 mM, pH 7.4) containing 10 mM MgCl₂ to stabilize UDPGA.
Table 1: Standard Glucuronidation Protocol
| Parameter | Condition |
|---|---|
| Incubation Temperature | 37°C |
| Reaction Time | 60–120 minutes |
| Enzyme Concentration | 0.5–2 mg/mL microsomal protein |
| UDPGA Concentration | 5 mM |
| Yield | 60–85% (HPLC quantification) |
Mechanistic Insights
UGTs facilitate nucleophilic attack by the 3-hydroxyl group on UDPGA’s anomeric carbon, forming a β-glycosidic bond. Kinetic studies reveal Michaelis-Menten constants () of 3–8 μM for estradiol in HLMs, with values of 0.5–1.2 nmol/min/mg protein.
Isolation and Purification
Post-glucuronidation, the crude mixture undergoes purification to isolate beta-estradiol 3-glucuronide.
Solid-Phase Extraction (SPE)
-
Cartridge : C18 or hydrophilic-lipophilic balance (HLB) sorbents.
-
Eluent : Gradient of methanol/water (5–95%) with 0.1% formic acid.
-
Recovery : >90% for glucuronide conjugates.
High-Performance Liquid Chromatography (HPLC)
-
Column : C18 reverse-phase (250 × 4.6 mm, 5 μm).
-
Mobile Phase : Acetonitrile/water (25:75 v/v) with 0.1% trifluoroacetic acid.
-
Retention Time : 8–10 minutes (UV detection at 280 nm).
Table 2: HPLC Purification Parameters
| Parameter | Condition |
|---|---|
| Flow Rate | 1 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 μL |
| Purity Post-Purification | ≥98% |
Sodium Salt Formation
The glucuronic acid’s carboxylate group is neutralized with sodium hydroxide to yield the sodium salt.
Neutralization Protocol
-
Acidification : Adjust the pH of the purified glucuronide solution to 2–3 using HCl (1 M) to protonate the carboxylate.
-
Lyophilization : Freeze-dry the solution to obtain the free acid form.
-
Salt Formation : Resuspend in deionized water and add NaOH (1 M) to pH 7–8.
-
Final Lyophilization : Freeze-dry to obtain the sodium salt as a white powder.
Yield and Purity
-
Yield : 70–80% after salt formation.
-
Purity : ≥95% (assayed via NMR and mass spectrometry).
Industrial-Scale Production
Large-scale synthesis employs immobilized UGT enzymes in continuous-flow bioreactors to enhance efficiency.
Bioreactor Configuration
-
Enzyme Immobilization : UGT1A1 covalently bound to silica beads.
-
Residence Time : 30–60 minutes.
-
Productivity : 50–100 g/L/day.
Economic Considerations
-
Cost Drivers : UDPGA (60% of raw material costs) and enzyme stability.
-
Optimization Strategies :
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, D₂O) : δ 7.15 (d, J = 8.4 Hz, H-1), 6.60 (d, J = 8.4 Hz, H-2), 5.35 (s, H-7), 4.85 (d, J = 7.2 Hz, H-1′).
-
¹³C NMR : 178.2 ppm (C=O of glucuronate), 104.5 ppm (C-1′).
Mass Spectrometry
-
ESI-MS : m/z 463.2 [M−Na]⁻ (calculated for C₂₄H₃₂O₁₀Na: 463.19).
Challenges and Innovations
Regioselectivity
Competing glucuronidation at the 17-position necessitates UGT isoform screening. UGT1A1 achieves >95% selectivity for the 3-position under optimized pH (7.5–8.0).
Solubility Limitations
-
Issue : Sodium salt’s hygroscopicity complicates storage.
-
Solution : Co-lyophilization with trehalose (1:1 w/w) enhances stability.
Chemical Reactions Analysis
Glucuronidation Reaction and Kinetic Parameters
E23G is formed via the glucuronidation of β-estradiol at the 3-hydroxy position, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Key findings include:
Table 1: Kinetic Parameters of β-Estradiol 3-Glucuronidation
| Tissue | S₅₀ (µM) | Hill Coefficient (n) | Vₘₐₓ (nmol/min/mg) | Major UGT Isoforms Implicated |
|---|---|---|---|---|
| Rat Liver | 5.0 | 1.0 | 0.35 | UGT1A1, UGT1A7 |
| Rat Brain | 8.0 | 1.1 | 0.12 | Undetermined (non-UGT1A1) |
-
In the liver, recombinant UGT1A1 and UGT1A7 catalyze this reaction, while UGT2B isoforms show no activity .
-
Brain glucuronidation exhibits different kinetics (higher S₅₀) and lacks correlation with hepatic isoforms, suggesting tissue-specific UGT involvement .
Inhibition Studies
E23G synthesis and transport are modulated by endogenous compounds and pharmaceuticals:
Table 2: Inhibitors of β-Estradiol 3-Glucuronidation
| Inhibitor | Concentration | % Inhibition (Liver) | % Inhibition (Cerebellum) | Target UGT Isoform |
|---|---|---|---|---|
| Bilirubin | 5 µM | 20.5% | – | UGT1A1 |
| Bilirubin | 50 µM | – | 73.6% | Non-UGT1A1 |
| Serotonin | 10 mM | – | 98.8% | UGT1A6/1A7 |
| Acetaminophen | 10 mM | – | 74.5% | UGT1A6/1A7 |
-
Bilirubin shows weaker inhibition in the brain compared to the liver, confirming divergent isoform contributions .
-
Serotonin and acetaminophen significantly inhibit cerebellar glucuronidation, implicating UGT1A6/1A7 in neural metabolism .
Induction Studies
Enzyme inducers were tested for their effects on E23G synthesis:
Table 3: Induction of β-Estradiol 3-Glucuronidation by Xenobiotics
| Inducer | Tissue | Fold Change | Significance (p-value) |
|---|---|---|---|
| Phenobarbital | Striatum | 1.3× | <0.05 |
| Phenobarbital | Liver | 1.6× | <0.01 |
| Carbamazepine | Liver | 1.3× | <0.05 |
| β-Naphthoflavone | All regions | No change | N/A |
-
Phenobarbital induces hepatic glucuronidation via UGT1A1 upregulation but has minimal effects in the brain .
-
β-Naphthoflavone, a UGT1A6 inducer, fails to enhance E23G synthesis, further supporting non-canonical isoforms in neural tissue .
Transport Reactions
E23G acts as a substrate for multidrug resistance-associated protein 2 (MRP2/ABCC2):
Table 4: MRP2-Mediated Transport Parameters
| Parameter | Value | Experimental System |
|---|---|---|
| Kₘ (E23G) | 122 µM | Sf9 cells expressing MRP2 |
| IC₅₀ (vs. E217G) | 14.2 µM | Competitive inhibition |
-
E23G competitively inhibits the transport of β-estradiol 17-glucuronide (E217G), a cholestatic metabolite, with higher affinity (IC₅₀ = 14.2 µM) .
-
MRP2-mediated biliary excretion is critical for E23G clearance, reducing intracellular estrogenic activity .
Biological Implications
-
Tumorigenesis : E23G facilitates estrogen excretion, potentially lowering tissue levels of free 17β-estradiol and mitigating tumorigenic effects .
-
Neuroprotection : Glucuronidation in the brain may reduce oxidative stress by modulating local estrogen concentrations, though the exact UGT isoforms remain unidentified .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H32O8
- Molecular Weight : 448.51 g/mol
- CAS Number : 14982-12-8
- Purity : ≥98% (HPLC)
Pharmacological Applications
- Estrogen Metabolism Studies
-
Drug Transport Mechanisms
- Research indicates that E23G acts as a substrate for multidrug resistance-associated protein 2 (MRP2), providing insights into the transport mechanisms of drugs across cellular membranes. In vitro studies show that E23G can inhibit the transport of estradiol 17-(beta-D-glucuronide) (E217G), highlighting its potential role in drug-drug interactions and pharmacokinetics .
- Toxicological Assessments
Analytical Applications
- Biochemical Assays
- High-Throughput Screening
Case Study 1: Estrogen-Induced Tumorigenesis
A study investigated the metabolic deglucuronidation of estrogen conjugates in Syrian hamsters, revealing that E23G plays a role in generating free estrogens that could contribute to tumorigenesis. The findings emphasized the importance of glucuronidation in regulating estrogenic activity and potential carcinogenic risks associated with estrogen metabolites .
Case Study 2: Transport Inhibition Studies
In experiments using Sf9 cells expressing MRP2, E23G demonstrated competitive inhibition of E217G transport with an IC50 value of 14.2 μM, indicating its significant role as a substrate for MRP2. This research underscores the relevance of E23G in understanding drug resistance mechanisms and optimizing therapeutic strategies for conditions influenced by estrogen metabolism .
Mechanism of Action
The mechanism of action of beta-Estradiol 3-(beta-D-glucuronide) sodium salt involves its conversion back to free beta-estradiol by beta-glucuronidase enzymes in target tissues. Free beta-estradiol then binds to estrogen receptors, which are nuclear receptors that regulate gene transcription. This binding leads to the activation of estrogen-responsive genes, resulting in various physiological effects such as cell proliferation, differentiation, and maintenance of reproductive tissues .
Comparison with Similar Compounds
Structural and Functional Differences
β-Estradiol 17-(β-D-Glucuronide) Sodium Salt (E217G)
- Site of Glucuronidation: 17-hydroxyl group (non-phenolic position).
- Biological Activity :
- Metabolic Fate : Accumulates in bile at high concentrations (3.5 mM), directly inducing hepatotoxicity .
- Applications : Used to study cholestasis mechanisms and MRP2 transporter function .
Estriol 3-(β-D-Glucuronide) Sodium Salt
- Site of Glucuronidation: 3-hydroxyl group (phenolic position).
- Biological Activity: Non-cholestatic, similar to E23G . Hydrolyzed by Klotho, a β-glucuronidase with specificity for phenolic steroid glucuronides .
- Applications : Utilized in fertility research and urinary metabolite profiling .
Estrone 3-(β-D-Glucuronide) Sodium Salt
- Site of Glucuronidation : 3-hydroxyl group of estrone (estrogen precursor).
- Biological Activity: Major urinary metabolite used as a biomarker for estrogen levels in clinical and ecological studies .
Transport and Enzyme Interactions
- Key Insight: The 17-position glucuronidation (E217G) is critical for MRP2 binding and cholestasis, while 3-glucuronides (E23G, Estriol 3-glucuronide) are neither substrates nor inducers of cholestasis .
Metabolic and Regulatory Differences
- Enzyme Kinetics: E23G and E217G are synthesized by distinct UGT isoforms. Vmax Values (Rat Liver Microsomes):
- E23G: 0.49 nmol/min/mg protein
- E217G: 0.40 nmol/min/mg protein .
- Degradation Pathways :
- Bacterial degradation of E23G is slower than testosterone due to structural resistance, though shared pathways exist (e.g., 3β-hydroxysteroid dehydrogenase) .
Biological Activity
β-Estradiol 3-(β-D-glucuronide) sodium salt (E23G) is a glucuronidated metabolite of estradiol, known for its significant role in estrogen metabolism and transport. This compound is a noncholestatic regioisomer of β-Estradiol 17-(β-D-glucuronide) (E217G), which is important in various biological processes, particularly in relation to the multidrug resistance protein 2 (MRP2) and its implications in drug metabolism and transport.
- Chemical Name : β-Estradiol 3-(β-D-glucuronide) sodium salt
- CAS Number : 14982-12-8
- Molecular Formula : C20H24O9S
- Purity : ≥98% (HPLC)
- Solubility : Water-soluble at concentrations up to 10 mg/mL
E23G functions primarily as a substrate for MRP2, an ATP-binding cassette (ABC) transporter involved in the biliary excretion of various compounds. Studies indicate that E23G competes with E217G for MRP2-mediated transport, exhibiting an IC50 value of 14.2 μM for inhibiting E217G transport. It has also been shown to inhibit the transport of E217G through rat organic anion-transporting polypeptide 1 with a Ki value of 9.7 μM, indicating its role in modulating estrogen levels in systemic circulation .
In Vitro Studies
- Transport Inhibition : E23G has been characterized as a competitive inhibitor of E217G transport in Sf9 cells expressing MRP2. The inhibition suggests that E23G can influence the pharmacokinetics of estradiol by affecting its conjugation and excretion pathways .
- Cell Proliferation : Research indicates that glucuronidated estrogens may have differential effects on cell proliferation rates in estrogen-sensitive tissues. For example, low concentrations of estradiol metabolites can stimulate proliferation in breast cancer cells, suggesting a complex interplay between estrogen metabolism and cancer progression .
Case Studies
- A study involving human breast cancer cell lines demonstrated that the presence of E23G could alter the levels of active estradiol, potentially influencing tumor growth dynamics. This highlights the importance of understanding glucuronidation pathways in hormone-dependent cancers .
- Another investigation into the metabolic pathways of estradiol showed that resveratrol could inhibit enzymes responsible for converting estradiol into its glucuronidated forms, leading to increased levels of active estradiol and enhanced proliferation in certain breast cancer models .
Comparative Biological Activities
To better understand the biological activity of E23G, it is helpful to compare it with other related compounds:
| Compound | Role/Activity | IC50 (μM) | Km (μM) |
|---|---|---|---|
| β-Estradiol 17-(β-D-glucuronide) | Cholestatic agent; substrate for MRP2 | 14.2 | N/A |
| β-Estradiol 3-(β-D-glucuronide) | Noncholestatic; inhibits E217G transport | 14.2 | 122 |
| Estrone 3-(β-D-glucuronide) | Similar substrate properties; less studied | N/A | N/A |
Q & A
Q. How is beta-estradiol 3-glucuronide sodium salt utilized as a reference standard in hormone quantification assays?
Beta-estradiol 3-glucuronide sodium salt is widely used to calibrate assays for estrogen metabolites in biological matrices (e.g., urine, feces). For example, it serves as a critical standard in UDP-glucuronosyltransferase (UGT) activity assays, where its solubility in water (20 mg/mL) and stability at −20°C ensure consistent preparation of stock solutions . Researchers normalize urinary or fecal hormone concentrations using HPLC-based methods (≥99% purity) to account for inter-sample variability in reproductive studies .
Q. What methodological considerations are critical for handling and storing beta-estradiol 3-glucuronide sodium salt?
The compound is hygroscopic and requires storage at −20°C in airtight containers to prevent degradation. Reconstitution in water or 0.1 M NaOH (10 mg/mL) yields clear solutions, but prolonged exposure to room temperature or repeated freeze-thaw cycles should be avoided. Sterile handling with P3-grade gloves and respirators is recommended due to its acute toxicity classification (Category 4) .
Q. How does conjugation to glucuronic acid influence the pharmacokinetics of beta-estradiol?
Glucuronidation at the 3-position reduces beta-estradiol's hormonal activity by enhancing water solubility, facilitating renal and biliary excretion. This conjugation also minimizes receptor binding, making the metabolite useful for studying estrogen inactivation pathways. Researchers employ in vitro models (e.g., hepatocyte microsomes) to quantify glucuronidation efficiency and compare species-specific metabolism .
Advanced Research Questions
Q. What transport mechanisms mediate the hepatobiliary disposition of beta-estradiol 3-glucuronide?
ATP-dependent transporters, particularly multidrug resistance-associated protein 2 (MRP2/ABCC2), drive the canalicular efflux of beta-estradiol 3-glucuronide in hepatocytes. Studies using rat canalicular membrane vesicles demonstrate competitive inhibition by cholestatic steroids, highlighting its role in drug-induced cholestasis models. Knockout rodent models further validate MRP2's centrality in biliary excretion .
Q. How can researchers address batch-to-batch variability in beta-estradiol 3-glucuronide for sensitive bioassays?
Batch variability in salt content, solubility, or impurities (common in research-grade compounds) can be mitigated by requesting additional quality control (QC) data. For cell-based assays, HPLC and mass spectrometry (MS) analyses ensure <1% TFA residue, while peptide content normalization adjusts for concentration discrepancies. Documented QC protocols are essential for reproducibility in longitudinal studies .
Q. What experimental models are suitable for studying beta-estradiol 3-glucuronide's role in reproductive endocrinology?
Non-invasive fecal and urinary steroid monitoring in cervids (e.g., Chinese water deer) and bovines provides insights into ovarian cyclicity and pregnancy. In vitro models, such as bovine cumulus-oocyte complexes (COCs), use the compound in synthetic oviduct fluid to assess maturation rates, with VEGF co-treatment enhancing embryonic development .
Q. How does beta-estradiol 3-glucuronide contribute to cholestasis research?
Intravenous administration in rats induces cholestasis by saturating MRP2-mediated biliary transport, mimicking estrogen-induced liver dysfunction. Co-administration of taurocholate or bile acid analogs can prevent toxicity, offering a model to study transporter competition and therapeutic interventions .
Methodological and Analytical Questions
Q. What statistical approaches are recommended for normalizing hormone data in longitudinal studies using beta-estradiol 3-glucuronide?
Linear mixed-effects models account for intra-subject variability in urinary or fecal metabolite levels. Normalization to creatinine or mass spectrometry-based internal standards (e.g., deuterated analogs) reduces matrix effects. Power analysis should guide sample size determination, ensuring detection of physiologically relevant changes (e.g., estrus cycle fluctuations) .
Q. How can researchers validate the specificity of antibodies or assays targeting beta-estradiol 3-glucuronide?
Cross-reactivity testing against structurally similar glucuronides (e.g., estrone-3-glucuronide) is critical. Competitive ELISA or LC-MS/MS confirmation ensures assay specificity. For antibody-based methods, epitope mapping via hapten conjugation (e.g., BSA-linked immunogens) improves target recognition .
Experimental Design Challenges
Q. What are the limitations of using beta-estradiol 3-glucuronide in in vitro vs. in vivo metabolic studies?
In vitro systems (e.g., liver microsomes) lack the integrated transport and excretion pathways present in vivo, potentially overestimating glucuronidation rates. Conversely, in vivo models face interspecies differences in MRP2 expression, necessitating careful extrapolation to humans. Combining knockout rodent models with perfused liver systems bridges this gap .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
